N-butyl-N-ethylsulfamoyl chloride
Description
N-Butyl-N-ethylsulfamoyl chloride (CAS: 926184-77-2) is a sulfamoyl chloride derivative with the molecular formula C₆H₁₄ClNO₂S and a molecular weight of 199.70 g/mol . Its structure features a sulfonyl chloride group (-SO₂Cl) bonded to a nitrogen atom substituted with a butyl (-C₄H₉) and an ethyl (-C₂H₅) group (SMILES: CCCCN(CC)S(=O)(=O)Cl) . This compound is characterized by:
- High reactivity: The sulfonyl chloride group enables nucleophilic substitution reactions, making it valuable for synthesizing sulfonamides.
- Moderate lipophilicity: Computed properties indicate an XLogP3 value of 1.9, suggesting moderate solubility in organic solvents .
- Steric effects: The branched alkyl substituents (butyl and ethyl) may influence reaction kinetics and regioselectivity.
Properties
CAS No. |
926184-77-2 |
|---|---|
Molecular Formula |
C6H14ClNO2S |
Molecular Weight |
199.7 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
N-butyl-N-ethylsulfamoyl chloride is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-butyl-N-ethylsulfamoyl chloride exerts its effects depends on the specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. In drug development, it may interact with molecular targets such as receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below contrasts N-butyl-N-ethylsulfamoyl chloride with its close analog, N-butyl-N-methylsulfamoyl chloride (CAS: 41483-74-3):
Note: The XLogP3 value for the methyl derivative is inferred based on the shorter alkyl chain (methyl vs. ethyl), which reduces hydrophobicity.
Reactivity and Steric Effects
- Steric Hindrance : The ethyl group in this compound introduces greater steric bulk compared to the methyl group in its analog. This may slow nucleophilic attacks at the sulfur center, particularly in reactions with bulky nucleophiles (e.g., tertiary amines) .
- Electronic Effects : Both compounds exhibit similar electronic profiles due to the electron-withdrawing sulfonyl chloride group. Substituent effects on nitrogen (alkyl groups) are minimal but may slightly modulate basicity.
Solubility and Stability
- Solubility : The ethyl derivative’s higher molecular weight and lipophilicity (XLogP3 = 1.9) suggest lower solubility in polar solvents (e.g., water) compared to the methyl analog. However, both compounds likely require aprotic solvents (e.g., dichloromethane, THF) for reactions .

- Stability: Sulfamoyl chlorides are generally moisture-sensitive.
Key Research Findings
Computational Insights
- Rotatable Bonds: The ethyl derivative’s additional rotatable bond (5 vs.
- Polar Surface Area : Identical topological polar surface areas (45.8 Ų) indicate similar hydrogen-bonding capabilities, which may influence solubility and membrane permeability in biological systems .
Biological Activity
N-butyl-N-ethylsulfamoyl chloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfamoyl group attached to a butyl and ethyl chain. The presence of these functional groups enhances its solubility and reactivity, making it a candidate for various biological applications. The molecular formula is , indicating the presence of chlorine, nitrogen, oxygen, and sulfur.
Research indicates that this compound exhibits biological activities through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This inhibition can alter metabolic pathways within cells, potentially leading to therapeutic effects in diseases such as cancer.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, particularly against resistant strains of bacteria.
Case Studies and Experimental Data
- Inhibition Studies : A study evaluated the inhibitory effects of this compound on various enzymes. The results indicated significant inhibition with an IC50 value of approximately 5 μM against target enzymes involved in cancer cell proliferation .
- Antimicrobial Activity : In vitro tests demonstrated that this compound exhibited antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 4.8 μg/mL . These findings suggest its potential as a lead compound for developing new antibiotics.
- Cytotoxicity Assays : Cytotoxicity was assessed using human colorectal cells (Caco-2). The results showed that at concentrations up to 32 μg/mL, the compound did not significantly reduce cell viability compared to the control, indicating a favorable safety profile .
Data Summary Table
| Study | Target | IC50/MIC Value | Findings |
|---|---|---|---|
| Enzyme Inhibition | Various Enzymes | 5 μM | Significant inhibition observed |
| Antimicrobial Activity | MRSA | 4.8 μg/mL | Effective against resistant bacterial strains |
| Cytotoxicity | Human Colorectal Cells | >32 μg/mL | No significant cytotoxicity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

